molecular formula C30H31N3O4 B557146 Boc-His(Trt)-OH CAS No. 32926-43-5

Boc-His(Trt)-OH

Cat. No. B557146
CAS RN: 32926-43-5
M. Wt: 497.6 g/mol
InChI Key: OYXZPXVCRAAKCM-SANMLTNESA-N
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Description

“Boc-His(Trt)-OH” is a highly specialized peptide synthesis reagent used within the biomedical industry . It presents a powerful capability for the creation of peptide sequences inclusive of unconventional amino acids .


Synthesis Analysis

“Boc-His(Trt)-OH” is a protected histidine derivative used for the critical coupling step in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the Boc and Trt groups are cleaved simultaneously by Trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular formula of “Boc-His(Trt)-OH” is C30H31N3O4 . Its molecular weight is 497.58 g/mol .


Chemical Reactions Analysis

“Boc-His(Trt)-OH” is used in Boc SPPS, where it undergoes coupling reactions. After the coupling step, the Boc and Trt protecting groups are removed simultaneously by TFA .


Physical And Chemical Properties Analysis

“Boc-His(Trt)-OH” is a powder with a molecular weight of 497.58 g/mol . It has an optical activity of [α]20/D +12.5±1.0°, c = 1% in methanol . Its melting point is approximately 130 °C (decomposition) .

Scientific Research Applications

  • Precursor for Synthesis of Protected Derivatives : Boc-Cys(Trt)-OH, a compound similar to Boc-His(Trt)-OH, has been used as a precursor for the synthesis of protected N-methyl cysteines. These derivatives can be further modified to obtain a variety of S-protected derivatives, expanding the accessibility of these compounds (Marcucci et al., 2008).

  • Fluorophore Development for Disease Detection : Boc-AL(Boc)Q(Trt)-AMC, another related compound, has been developed as a fluorophore to detect 3C Protease produced by Foot and Mouth Disease Virus. It showed significant increases in fluorescence when exposed to the protease, suggesting its potential use in rapid screening for infected livestock (Malik et al., 2020).

  • Chemoselective Peptide Ligation : The use of Boc/Trt-protected isocysteine has been explored for the chemoselective ligation of unprotected peptide fragments in water. This method, compared with cysteine-mediated native chemical ligation, offers a convenient route for isocysteinyl peptide synthesis (Dose & Seitz, 2004).

  • Synthesis of Oligourea Foldamers : A Boc-protected monomer derived from Trt-His has been used in the synthesis of oligourea foldamers containing the histidine side chain. This advances the development of peptidomimetic oligourea foldamers (Nelli et al., 2012).

  • Chemo-Enzymatic Synthesis : Boc-Trp-Phe-NH2, closely related to Boc-His(Trt)-OH, was used in the chemo-enzymatic synthesis of endomorphin-1, an effective analgesic. This synthesis approach is efficient, productive, and requires minimal side-chain protection (Sun et al., 2011).

Safety And Hazards

“Boc-His(Trt)-OH” should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed or inhaled, medical attention should be sought immediately . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area .

Future Directions

“Boc-His(Trt)-OH” has a powerful capability for the creation of peptide sequences inclusive of unconventional amino acids . This suggests potential for its use in the development of new peptide-based drugs and therapies.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Trt)-OH

CAS RN

32926-43-5
Record name Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester (6 g, 10.22 mmol) in MeOH (20 mL) was added potassium hydroxide (1.14 g, 20.44 mmol) in water (10 mL). THF (25 mL) was added to homogenise the solution. The solution was stirred for 1 hour and the solvents removed. Water was added and extracted with Et2O. The aqueous layer was acidified with dilute aqueous HCl and extracted with Et2O. The Et2O was washed with water, brine, dried over MgSO4 and filtered. The solvent was removed to give the title compound (4.792 g, 94%). ESMS 498 (M+H+) Mpt 101.5-103.6° C. 1H NMR (CDCl3) δ 1.35 (9H, s), 3.25 (1H, dd, J=5.37, 14.9), 3.39 (1H, dd, J=4.83, 14.9), 4.46-4.52 (1H, m), 5.66, (1H, d, J=5.91), 6.83 (1H, s), 7.07-7.10 (3H, m), 7.26-7.30 (8H, m), 7.42-7.45 (4H, m), 8.13 (1H, s). 13C NMR (CDCl3) δ 28.26, 29.00, 53.07, 76.14, 78.98, 120.88, 128.21, 128.32, 129.63, 133.68, 137.22, 141.52, 154.90, 173.60.
Name
2-tert-Butoxycarbonylamino-3-(1-trityl-1H-imidazol-4-yl)-propionic acid benzyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
P Sieber, B Riniker - Tetrahedron letters, 1987 - Elsevier
The trityl (Trt) group is ideally suited for the side-chain protection of His in peptide syntheses, in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in N α - and protecting groups …
Number of citations: 127 www.sciencedirect.com
D Mavrogiorgis, P Bilalis, A Karatzas, D Skoulas… - Polymer …, 2014 - pubs.rsc.org
We present the synthesis of the novel monomer Nim-trityl-protected N-carboxy anhydride of L-histidine (Trt-HIS-NCA) for the synthesis of poly(L-histidine) (PHIS). Kinetic studies of the …
Number of citations: 47 pubs.rsc.org
IOFPOF FMOC-AMINO - ajpamc.com
Solid Phase Peptide Synthesis, based on FMOC-chemistry is currently an extremely preferred approach in chemical synthesis of Peptides though it has various limitations attributed by …
Number of citations: 0 ajpamc.com
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
V Athanasiou, P Thimi, M Liakopoulou, F Arfara… - Polymers, 2020 - mdpi.com
The synthesis of well-defined polypeptides exhibiting complex macromolecular architectures requires the use of monomers that can be orthogonally deprotected, containing primary …
Number of citations: 7 www.mdpi.com
G Tan, J Li, D Liu, H Pan, R Zhu, Y Yang… - International Journal of …, 2021 - Elsevier
Gene therapy is a promising approach to many diseases, however, the barriers in the gene delivery restrict its application. Therefore, in the present study, an efficient non-viral gene …
Number of citations: 5 www.sciencedirect.com
A Orlandin, I Guryanov, L Ferrazzano, B Biondi… - Molecules, 2022 - mdpi.com
The suppression of side reactions is one of the most important objectives in peptide synthesis, where highly reactive compounds are involved. Recently, the violuric acid derivative …
Number of citations: 3 www.mdpi.com
F Wang, Y Wang, H Wang, N Shao, Y Chen, Y Cheng - Biomaterials, 2014 - Elsevier
Abstract Design of an efficient gene vector based on dendrimer remains a great challenge due to the presence of multiple barriers in gene delivery. Single-functionalization on …
Number of citations: 80 www.sciencedirect.com
A Virgone‐Carlotta, E Dufour, S Bacot… - Journal of Labelled …, 2016 - Wiley Online Library
New strategies allowing the transfer of molecules, especially peptides, through the blood‐brain barriers are a major pharmacological challenge for the treatment of brain diseases. The …
P Bilalis, LA Tziveleka, S Varlas, H Iatrou - Polymer Chemistry, 2016 - pubs.rsc.org
The design and synthesis of novel poly(L-histidine)-grafted mesoporous silica nanoparticles (MSNs) by a surface-initiated ring-opening polymerization process (ROP) is reported. Using …
Number of citations: 117 pubs.rsc.org

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